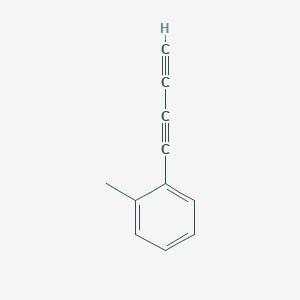
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, also known as BMDB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications as a synthetic intermediate and as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is not well understood. However, studies have suggested that it may act as a nucleophile in organic reactions, which can lead to the formation of new carbon-carbon bonds. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been shown to undergo oxidative coupling reactions, which can lead to the formation of biaryl compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. However, studies have shown that it can be toxic to cells at high concentrations. Further research is needed to determine the exact mechanism of toxicity and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene.
Advantages And Limitations For Lab Experiments
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It can also be used as a building block for the synthesis of various organic compounds. However, 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is toxic at high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other organic compounds.
Future Directions
There are several future directions for research on 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. One potential area of research is the development of new synthetic methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene and its derivatives. Another area of research is the investigation of the mechanism of action and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Further research is also needed to explore the potential applications of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene in materials science, pharmaceuticals, and agrochemicals.
Synthesis Methods
The synthesis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene involves the reaction of 2-methylphenylacetylene with butyl lithium in the presence of a catalyst. The reaction results in the formation of a lithium acetylide intermediate, which then reacts with 2-methylbenzyl chloride to produce 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The synthesis method is relatively simple and has been optimized for high yields and purity.
Scientific Research Applications
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been investigated for its potential as a ligand for transition metal catalysts, which can be used in organic transformations.
properties
CAS RN |
131292-30-3 |
|---|---|
Product Name |
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 |
InChI Key |
DTUGMGNAGQFFQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C#CC#C |
Canonical SMILES |
CC1=CC=CC=C1C#CC#C |
synonyms |
Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



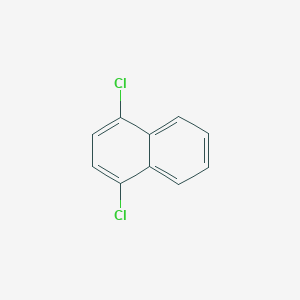
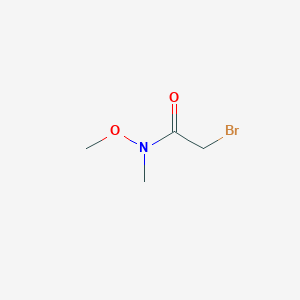
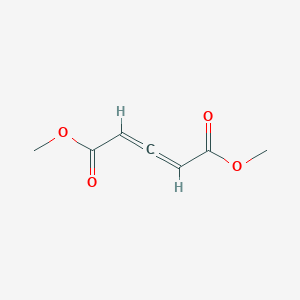
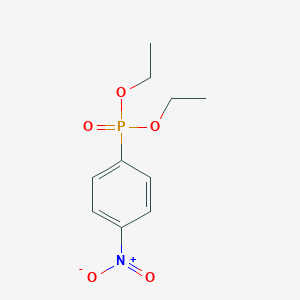
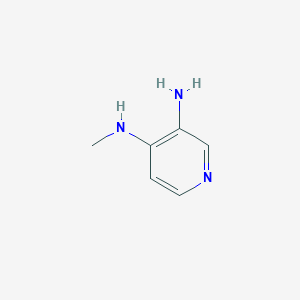
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
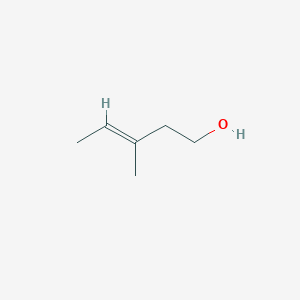
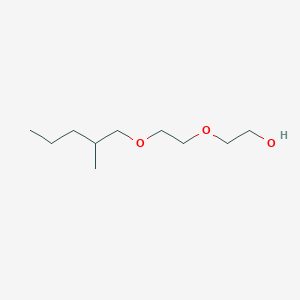
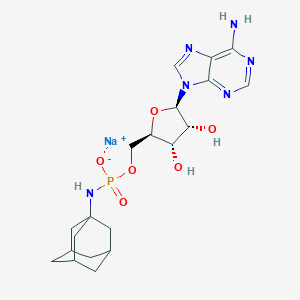
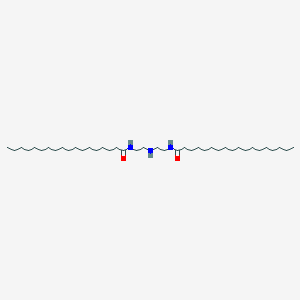



![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)